Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C11H20BrNO2 It is a piperidine derivative, where the piperidine ring is substituted with a bromomethyl group at the 3-position and a tert-butyl ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate typically involves the bromination of a piperidine precursor. One common method involves the reaction of 3-(hydroxymethyl)piperidine with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The resulting 3-(bromomethyl)piperidine is then reacted with tert-butyl chloroformate (Boc-Cl) to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of tert-butyl 3-methylpiperidine-1-carboxylate.
Oxidation: Formation of tert-butyl 3-carboxypiperidine-1-carboxylate.
Scientific Research Applications
Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
- Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- 1-Boc-3-piperidone
Uniqueness
Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both the bromomethyl and tert-butyl ester groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development .
Biological Activity
Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, also known as Boc-3-bromomethylpiperidine-1-carboxylate, is a synthetic organic compound with significant potential in medicinal chemistry. With the molecular formula and a molecular weight of 278.19 g/mol, this compound features a piperidine ring that is a common structural motif in various bioactive molecules. This article explores its biological activity, synthesis, and potential applications in drug development.
Chemical Structure and Properties
The structure of this compound includes:
- Piperidine Ring : A six-membered saturated nitrogen-containing heterocycle.
- Tert-butyl Group : Provides steric hindrance and influences the compound's solubility and reactivity.
- Bromomethyl Group : Located at the 3-position, this group is critical for further chemical transformations.
- Carboxylate Functional Group : Positioned at the 1-position, it enhances the compound's reactivity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Piperidine Derivative : Starting from piperidine, a bromomethylation reaction is performed to introduce the bromomethyl group.
- Esterification : The carboxylic acid is converted into its tert-butyl ester form.
This synthetic route allows for efficient production in laboratory settings and provides a versatile intermediate for further chemical modifications.
Case Studies and Research Findings
Although direct studies on this specific compound are scarce, related compounds have been investigated for their biological activities:
- Anticonvulsant Activity : Some piperidine derivatives have demonstrated significant anticonvulsant properties in animal models, suggesting that similar modifications could yield effective treatments for epilepsy.
- Cytotoxicity Studies : Research on structurally analogous compounds has shown promising results against various cancer cell lines, indicating that further exploration of this compound could uncover similar effects.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-Boc-piperidine | Piperidine ring with a Boc protecting group | Primarily used in peptide synthesis |
3-Bromopiperidine | Bromine at the 3-position of piperidine | Lacks carboxylic acid functionality |
Tert-butyl 4-bromopiperidine | Bromine at the 4-position of piperidine | Different position of bromination affects reactivity |
Tert-butyl 3-(chloromethyl)piperidine-1-carboxylate | Chlorine instead of bromine at the 3-position | Different halogen may influence reactivity |
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZYACWICDRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941050 | |
Record name | tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193629-39-9 | |
Record name | tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-boc-3-bromomethylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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